5-Styryl-2H-1,2,3,4-tetraazole is a heterocyclic compound characterized by a unique structure that includes a tetraazole ring and a styryl group. The tetraazole moiety consists of five nitrogen atoms arranged in a cyclic structure, which imparts significant chemical reactivity and potential biological activity. This compound is of interest due to its potential applications in pharmaceuticals and materials science, driven by the properties conferred by both the tetraazole and styryl groups.
The chemical reactivity of 5-styryl-2H-1,2,3,4-tetraazole can be attributed to the presence of the tetraazole ring, which can undergo various transformations:
Research indicates that compounds containing tetraazole rings exhibit a range of biological activities. Specifically, 5-styryl-2H-1,2,3,4-tetraazole has been studied for:
The synthesis of 5-styryl-2H-1,2,3,4-tetraazole can be achieved through several methods:
5-Styryl-2H-1,2,3,4-tetraazole has potential applications in various fields:
Interaction studies involving 5-styryl-2H-1,2,3,4-tetraazole focus on understanding its binding affinity with biological targets. These studies often employ techniques such as:
Several compounds share structural similarities with 5-styryl-2H-1,2,3,4-tetraazole. These include:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| 1H-Tetrazole | Tetraazole | Exhibits high energy density; used in explosives. |
| 1H-Triazole | Triazole | Known for antimicrobial and antifungal activities. |
| 5-Amino-1H-Tetrazole | Amino-substituted tetrazole | Shows promise as an anticancer agent. |
What sets 5-styryl-2H-1,2,3,4-tetraazole apart from these similar compounds is its dual functionality derived from both the styryl group and the tetraazole ring. This combination allows for enhanced reactivity and potential for diverse applications in medicinal chemistry and materials science. Its specific interactions with biological targets may also differ significantly from those of other related compounds.
The synthesis of 5-styryl-2H-1,2,3,4-tetrazole derivatives represents a significant challenge in heterocyclic chemistry, requiring specialized methodologies that can effectively construct the tetrazole ring while preserving the styryl functionality [1] [2]. These compounds, characterized by their unique combination of a tetrazole ring and a styryl group, have garnered attention due to their potential applications in pharmaceutical and materials science . The synthetic approaches to these derivatives can be broadly categorized into transition metal-catalyzed cycloaddition reactions, multicomponent reaction strategies, and photochemical techniques [3] [7].
Transition metal catalysis has emerged as the predominant methodology for tetrazole synthesis, offering enhanced reaction rates and improved selectivity compared to thermal processes [4] [11]. The [3+2] cycloaddition between nitriles and azides represents the most widely employed strategy for tetrazole formation, with various metal catalysts facilitating this transformation under milder conditions [1] [19].
Copper(II) nitrate has proven to be an exceptionally effective catalyst for the direct conversion of benzylic alcohols to 5-substituted tetrazoles through a one-pot procedure [3]. This methodology involves the simultaneous oxidation of the alcohol to the corresponding nitrile intermediate, followed by [3+2] cycloaddition with sodium azide [3] [17]. The reaction proceeds through a sequential mechanism where copper(II) nitrate serves as both the oxidizing agent and the cycloaddition catalyst [3].
The optimized reaction conditions for copper(II) nitrate-catalyzed tetrazole synthesis involve the use of dimethylformamide as solvent at elevated temperatures of 120°C [3]. Under these conditions, benzylic alcohols are converted to their corresponding tetrazoles with yields ranging from 63% to 86%, depending on the electronic nature of the substituents [3]. Electron-withdrawing groups on the aromatic ring generally provide higher yields compared to electron-donating substituents, consistent with the mechanism involving nitrile activation [3] [4].
| Substrate | Product Yield (%) | Reaction Time (h) | Temperature (°C) |
|---|---|---|---|
| Benzyl alcohol | 86 | 12 | 120 |
| 4-Methoxybenzyl alcohol | 63 | 12 | 120 |
| 4-Chlorobenzyl alcohol | 86 | 12 | 120 |
| 4-Fluorobenzyl alcohol | 79 | 12 | 120 |
| 4-Nitrobenzyl alcohol | 82 | 12 | 120 |
The mechanism of copper(II) nitrate-catalyzed tetrazole formation involves initial coordination of the nitrile substrate to the copper center, which activates the carbon-nitrogen triple bond toward nucleophilic attack by the azide anion [4] [21]. Density functional theory calculations have demonstrated that nitrile coordination substantially lowers the activation barrier for azide addition, explaining the catalytic efficiency of copper salts [19] [21]. The reaction proceeds through a stepwise mechanism involving formation of an imidoyl azide intermediate, which subsequently cyclizes to yield the tetrazole product [4] [37].
Zinc salts have demonstrated remarkable efficacy in catalyzing the cycloaddition of azides to nitriles for tetrazole synthesis [19] [21]. The zinc-catalyzed process operates through a mechanism similar to copper catalysis, involving initial coordination of the nitrile substrate to the zinc center [19] [21]. This coordination activates the nitrile toward nucleophilic attack by the azide ion, facilitating the subsequent cycloaddition reaction [21].
Zinc chloride has been extensively studied as a catalyst for tetrazole synthesis, particularly in aqueous media [1] [35]. The reaction typically requires elevated temperatures of 140°C and reaction times of 6-24 hours, depending on the substrate [1]. Zinc bromide has also proven effective, particularly in DNA-conjugated synthesis applications where mild conditions are essential [35]. The zinc-catalyzed methodology offers excellent functional group tolerance and can accommodate both aromatic and aliphatic nitriles [35].
The mechanism of zinc catalysis has been investigated through computational studies, which reveal that coordination of the nitrile to the zinc ion is the dominant factor affecting catalysis [19] [21]. The calculations indicate that this coordination substantially lowers the barrier for nucleophilic attack by azide, with the reaction proceeding through a stepwise pathway involving an open-chain imidoyl azide intermediate [21]. The superior performance of zinc salts compared to uncatalyzed reactions has been attributed to the strong Lewis acid character of zinc(II), which effectively activates the nitrile substrate [21].
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|
| Zinc chloride | Water | 140 | 75-90 | 18-24 |
| Zinc bromide | Dimethylsulfoxide | 120 | 70-85 | 12-18 |
| Zinc triflate | Dimethylformamide | 110 | 80-95 | 8-12 |
Multicomponent reactions represent a powerful synthetic strategy for tetrazole synthesis, enabling the convergent assembly of multiple starting materials in a single transformation [6] [7]. The Ugi-azide four-component reaction stands as the premier example of this approach, combining aldehydes, amines, isocyanides, and azide sources to generate 1,5-disubstituted tetrazoles [6] [7]. This methodology offers exceptional structural diversity and atom economy, making it particularly attractive for library synthesis applications [6].
The Ugi-azide reaction proceeds through formation of an imine intermediate between the aldehyde and amine components, followed by addition of the isocyanide to generate a nitrilium ion [6] [7]. The azide component then traps this electrophilic intermediate, leading to formation of the tetrazole ring through intramolecular cyclization [6]. The reaction is typically conducted in methanol or other protic solvents at room temperature, with trimethylsilyl azide serving as a safer alternative to hydrazoic acid [6] [42].
Recent developments in multicomponent tetrazole synthesis have focused on the integration of post-condensation reactions to generate more complex heterocyclic systems [38] [39]. One-pot procedures combining the Ugi-azide reaction with subsequent cyclization reactions have been developed to access tetrazole-containing polycyclic structures [38]. These methodologies maximize pot, atom, and step economy while providing access to structurally diverse tetrazole derivatives [38].
Three-component approaches have also been explored for tetrazole synthesis, particularly palladium-catalyzed three-component coupling reactions [40]. These procedures typically involve the coupling of activated nitriles, allyl acetate, and trimethylsilyl azide in the presence of palladium catalysts [40]. The reaction proceeds through formation of a π-allylpalladium azide complex, which undergoes [3+2] cycloaddition with the nitrile component to generate the tetrazole framework [40].
| Reaction Type | Components | Catalyst | Yield (%) | Conditions |
|---|---|---|---|---|
| Ugi-azide 4CR | Aldehyde/amine/isocyanide/azide | None | 70-95 | Room temperature, methanol |
| Three-component coupling | Nitrile/allyl acetate/azide | Palladium(0) | 60-85 | 80°C, tetrahydrofuran |
| Bismuth-catalyzed | Aldehyde/acetohydroxamic acid/azide | Bismuth triflate | 65-80 | 100°C, solvent-free |
Photochemical methodologies offer unique advantages for tetrazole synthesis, particularly in applications requiring mild reaction conditions and high functional group tolerance [9] [44]. Photolysis of tetrazole precursors can generate reactive intermediates that undergo subsequent transformations to yield diverse heterocyclic products [9]. The photochemical approach is particularly valuable for generating nitrile imine dipoles from tetrazole starting materials, which can then be trapped with various dipolarophiles [44].
The photochemical conversion of tetrazoles to pyrazolines represents a significant application of this methodology [44]. Under ultraviolet irradiation, tetrazoles undergo photoextrusion of nitrogen to generate nitrile imine intermediates, which can be trapped with alkenes to form pyrazoline products [44]. This transformation can be conducted in continuous flow reactors, enabling the safe and scalable synthesis of these heterocyclic targets [44].
Solid-phase synthesis techniques have been extensively developed for tetrazole preparation, offering advantages in terms of product purification and reaction work-up [10] [45]. Polymer-supported synthesis allows for the immobilization of tetrazole precursors on solid supports, facilitating subsequent transformations and product isolation [45] [46]. The solid-phase approach has been particularly successful for the preparation of peptide-tetrazole hybrid molecules [45].
The synthesis of tetrazoles on solid support typically involves the attachment of nitrile precursors to polymer resins, followed by treatment with azide sources under appropriate reaction conditions [10] [45]. Tentagel resins have proven particularly effective for this application, providing good swelling properties in organic solvents and facilitating efficient reaction kinetics [46]. The solid-phase methodology has been successfully applied to the synthesis of biphenyltetrazoles through Suzuki coupling reactions on polymer supports [46].
| Technique | Support/Conditions | Yield (%) | Advantages |
|---|---|---|---|
| Photochemical flow | Continuous UV irradiation | 80-95 | Scalable, safe operation |
| Solid-phase Suzuki | Tentagel resin | 53-80 | Easy purification |
| Polymer-supported | Polyethylene glycol grafted resin | 64-78 | High loading capacity |
The photochemical synthesis of tetrazoles has also been extended to include photoclick reactions, where tetrazole substrates undergo photoinduced cycloaddition with various dipolarophiles [13] [44]. These reactions proceed through the generation of nitrile imine intermediates upon photolysis, which subsequently react with alkenes or alkynes to form heterocyclic products [13]. The methodology has found application in bioorthogonal labeling strategies, where rapid reaction kinetics are essential for biological applications [36].
Solid-phase techniques have been further developed to include the synthesis of functionalized tetrazole derivatives through post-synthetic modifications [45]. The incorporation of tetrazole rings at the N-terminus of peptides has been achieved through electrocyclization of peptidic imidoylazides generated on solid support [45]. This approach provides access to peptide-heterocycle hybrid molecules with potential biological activity [45].
The acid-base behavior of 5-styryl-2H-1,2,3,4-tetraazole emerges from the intrinsic properties of the tetrazole heterocycle, which exhibits amphoteric characteristics despite being predominantly acidic in nature. The tetrazole ring system contains four nitrogen atoms arranged in a five-membered aromatic framework, creating multiple sites for protonation and deprotonation equilibria [2] [3].
Tetrazoles demonstrate acidic properties with pKa values typically ranging from 4.5 to 4.9, positioning them as effective bioisosteres for carboxylic acids which exhibit pKa values between 4.2 and 4.4 [2] [4]. This similarity stems from the tetrazole's ability to stabilize anionic charge through extensive electron delocalization across the nitrogen-rich heterocycle. The deprotonation occurs primarily at the N-H position, generating a tetrazolate anion that exhibits enhanced stability through resonance stabilization involving all four nitrogen atoms [5] [2].
| Compound Type | pKa Range | Ionization Behavior |
|---|---|---|
| General Tetrazoles | 4.5 - 4.9 | Acidic deprotonation at NH |
| Carboxylic Acids | 4.2 - 4.4 | Acidic deprotonation at COOH |
| 5-Substituted Tetrazoles | 4.0 - 6.0 | Variable based on substituent |
| Tetrazole Anion | N/A (deprotonated form) | Stabilized by delocalization |
| Tetrazole Basic Properties | pKb ~ -3 | Weak basic character |
Table 2: Acid-Base Behavior Comparison for Tetrazole Systems
The styryl substituent at the 5-position introduces electronic perturbations that can modulate the pKa value of the tetrazole system. The extended π-conjugation between the phenyl ring, ethylene linker, and tetrazole heterocycle creates an electron-withdrawing effect that potentially increases the acidity of the N-H proton [1]. This electronic influence arises from the ability of the conjugated styryl system to stabilize negative charge through resonance delocalization, effectively lowering the pKa compared to unsubstituted tetrazole systems.
Potentiometric titration methods have been extensively employed for pKa determination of tetrazole derivatives, utilizing specialized instrumentation such as PKAS computer programs for accurate calculation of protonation constants [6] [7]. These methodologies involve systematic pH variation while monitoring chemical shift changes in NMR spectroscopy or potential differences in electrochemical measurements [8]. The Henderson-Hasselbalch equation serves as the fundamental mathematical framework for correlating experimental observations with thermodynamic pKa values.
Tautomeric equilibria significantly influence the acid-base behavior of tetrazole systems. The compound can exist as 1H-tetrazole and 2H-tetrazole tautomers, with the equilibrium position affecting the observed pKa values [4] [9]. In solution phase, the 1H-tautomer predominates due to enhanced stability from hydrogen bonding interactions, while in gas phase conditions, the 2H-tautomer becomes favored [4]. This tautomeric behavior creates complexity in pKa determinations, as both forms can contribute to the overall ionization equilibrium.
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) represent the primary analytical techniques for evaluating the thermal stability profile of 5-styryl-2H-1,2,3,4-tetraazole. These complementary methodologies provide comprehensive insights into decomposition temperatures, thermal transitions, and degradation mechanisms under controlled heating conditions [10] [11].
Tetrazole decomposition typically occurs through two distinct pathways: elimination of molecular nitrogen (N₂) or elimination of hydrazoic acid (HN₃) [12] [11]. The predominant pathway depends on the substitution pattern and heating rate conditions. For 5-substituted tetrazoles, the decomposition mechanism is influenced by the electronic and steric properties of the substituent group [11] [13].
| Tetrazole Derivative | Decomposition Temperature (°C) | Thermal Stability | Decomposition Products |
|---|---|---|---|
| Unsubstituted Tetrazole | 150-200 | Moderate | N₂, HN₃ |
| 5-Phenyltetrazole | 215-216 | Good | N₂, organic fragments |
| 5-Substituted Tetrazoles (general) | 134-300 | Variable | N₂, HN₃, organic products |
| Amino-tetrazole derivatives | 126-290 | Variable | N₂, NH₃, organic fragments |
| Nitro-tetrazole derivatives | 120-267 | Lower | N₂, NO₂, organic products |
Table 3: Thermal Stability Profile of Tetrazole Derivatives
High heating rate conditions (10⁵-10⁶ K/s) reveal different decomposition behaviors compared to conventional slow heating rates. Under rapid thermal conditions, tetrazole derivatives exhibit elevated decomposition temperatures and altered reaction pathways, suggesting that kinetic factors become dominant over thermodynamic considerations [11]. The activation energy for tetrazole thermolysis typically ranges from 36-40 kcal/mol, with variations depending on substituent effects and experimental conditions [12] [13].
The styryl substituent in 5-styryl-2H-1,2,3,4-tetraazole contributes additional thermal stability through π-conjugation effects that distribute electronic density across the extended aromatic system [1]. This delocalization can stabilize the molecule against thermal decomposition by providing alternative pathways for energy dissipation. However, the styryl group may also introduce competing decomposition channels involving rearrangement or fragmentation of the phenylethylene moiety.
Temperature-jump time-of-flight mass spectrometry (T-Jump/TOFMS) has emerged as a sophisticated technique for investigating tetrazole decomposition under extreme heating conditions [11]. This methodology enables real-time monitoring of decomposition products with temporal resolution of 100 microseconds, providing unprecedented insights into the mechanistic pathways and intermediate species formed during thermal degradation.
Thermogravimetric analysis protocols typically employ heating rates of 10°C/min under controlled atmospheric conditions (nitrogen or air) with sample masses ranging from 5-10 mg [10]. The differential thermal analysis (DTA) component provides complementary information about endothermic and exothermic processes, enabling distinction between melting, decomposition, and secondary reactions [10].
The solubility characteristics of 5-styryl-2H-1,2,3,4-tetraazole reflect the compound's amphiphilic nature, arising from the polar tetrazole heterocycle combined with the nonpolar aromatic styryl substituent. This structural duality creates distinctive solubility patterns across different solvent systems, with implications for purification strategies, formulation development, and analytical methodologies.
Tetrazole derivatives generally exhibit enhanced solubility in polar solvents due to the nitrogen-rich heterocycle's capacity for hydrogen bonding interactions and dipolar associations [14] [15]. The tetrazole ring system contains multiple nitrogen atoms that can function as both hydrogen bond acceptors and donors, facilitating favorable solvation in protic and aprotic polar media [14].
| Solvent Type | Solubility Classification | Approximate Range (g/L) |
|---|---|---|
| Water | Poor to moderate | 1-11 |
| Dimethyl sulfoxide (DMSO) | High | >10 |
| Dimethylformamide (DMF) | High | >10 |
| Tetrahydrofuran (THF) | High | >10 |
| Chloroform | High | >10 |
| Dichloromethane | High | >10 |
| Acetone | Good | >10 |
| Ethyl acetate | Moderate | 1-10 |
| Acetonitrile | Moderate | 1-10 |
| Methanol | Poor | <1 |
| Toluene | Poor | <1 |
| Diethyl ether | Insoluble | <0.1 |
Table 4: Solubility Profile in Organic Solvents and Aqueous Systems
Highly polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) demonstrate exceptional solvating capacity for tetrazole derivatives, typically achieving solubilities exceeding 10 g/L [16] [17]. These solvents provide optimal environments for tetrazole dissolution through strong dipolar interactions and absence of competing hydrogen bonding from protic sites [16].
Halogenated solvents including chloroform and dichloromethane exhibit surprisingly high solubility for tetrazole compounds despite their moderate polarity [16]. This behavior suggests that dispersive interactions and induced dipole effects contribute significantly to the solvation process, particularly for aromatic-substituted tetrazoles where π-π interactions may enhance solubility [16].
Aqueous solubility of tetrazole derivatives varies considerably based on substitution patterns and pH conditions. Unsubstituted tetrazole demonstrates moderate water solubility (approximately 1 g/100 mL at room temperature), while substituted derivatives show reduced aqueous solubility due to increased hydrophobic character [14] [18]. The pH-dependent ionization of tetrazoles significantly influences aqueous solubility, with enhanced dissolution occurring under basic conditions where tetrazolate anion formation is favored [14].
Temperature-dependent solubility represents an important consideration for tetrazole systems, as increased thermal energy generally enhances dissolution rates and equilibrium solubilities [14]. This temperature dependence provides practical advantages for recrystallization purification strategies and synthetic workup procedures.
Solvent selection for tetrazole-based synthetic transformations requires careful consideration of reactivity patterns and stability profiles. Polar aprotic solvents like DMF and DMSO often represent optimal choices for tetrazole chemistry due to their excellent solvating properties and chemical inertness toward the tetrazole heterocycle [17] [19].